Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate
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Overview
Description
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate is a chemical compound with the molecular formula C15H12ClNO5 and a molecular weight of 321.71 g/mol . It is an ester derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the phenoxy ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate typically involves the esterification of 2-(3-chloro-4-nitrophenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The ester group allows for hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways .
Comparison with Similar Compounds
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate can be compared with similar compounds such as:
Ethyl 2-(4-nitrophenoxy)benzoate: Lacks the chloro group, which may affect its reactivity and binding properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
Ethyl 2-(3-chloro-phenoxy)benzoate: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
869853-06-5 |
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Molecular Formula |
C15H12ClNO5 |
Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)11-5-3-4-6-14(11)22-10-7-8-13(17(19)20)12(16)9-10/h3-9H,2H2,1H3 |
InChI Key |
ZNFMBAOYWCCYIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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